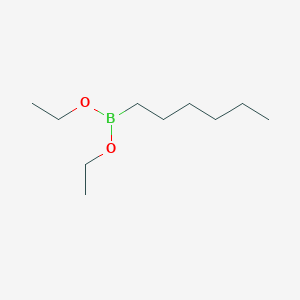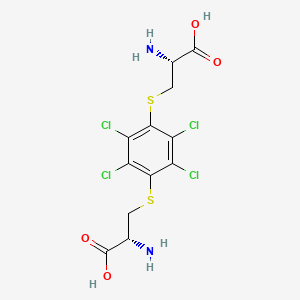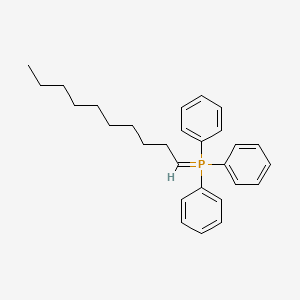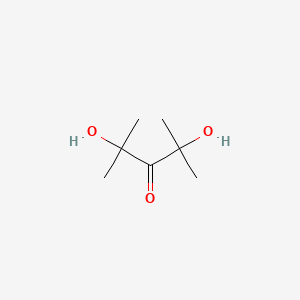
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cyclopropanes. Cyclopropanes are characterized by their three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound is notable for its unique structure, which includes a trichloroethenyl group attached to the cyclopropane ring, making it a subject of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane can be synthesized through the reaction of tetrachlorocyclopropene with ethylene in the presence of a catalyst. The reaction is typically carried out in a high-pressure vessel at elevated temperatures (around 170°C) and pressures (20 atm). The process involves the use of dry tetrachloroethylene as a solvent and anhydrous sodium carbonate as a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure reactors and efficient distillation techniques are common in industrial settings to achieve the desired product specifications.
化学反応の分析
Types of Reactions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The trichloroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition: Reagents like hydrogen chloride or bromine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various chloro-substituted cyclopropanes, while addition reactions can produce halogenated derivatives.
科学的研究の応用
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. The trichloroethenyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity and potential biological activity .
類似化合物との比較
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the reactivity of substituted cyclopropanes.
1-Chloro-1-(trichloroethenyl)cyclopropane: A closely related compound with similar structural features and reactivity.
Tetrachlorocyclopropene: A precursor in the synthesis of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane.
Uniqueness: this compound is unique due to the presence of both a trichloroethenyl group and a methyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
83662-40-2 |
|---|---|
分子式 |
C6H6Cl4 |
分子量 |
219.9 g/mol |
IUPAC名 |
1-chloro-2-methyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C6H6Cl4/c1-3-2-6(3,10)4(7)5(8)9/h3H,2H2,1H3 |
InChIキー |
ZANKIQGTYINFJR-UHFFFAOYSA-N |
正規SMILES |
CC1CC1(C(=C(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



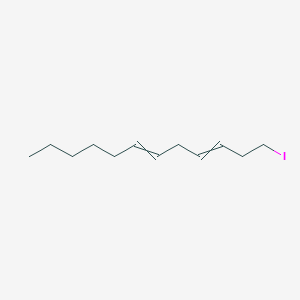
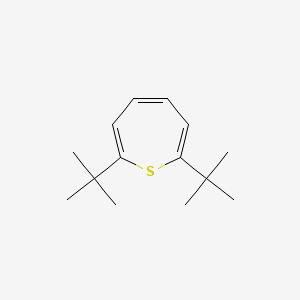
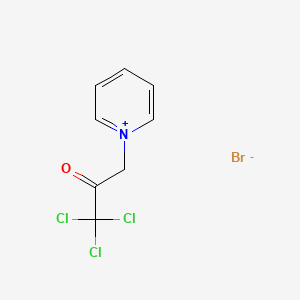

![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
